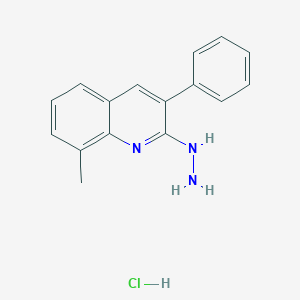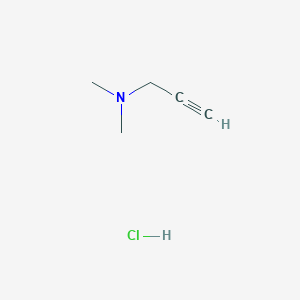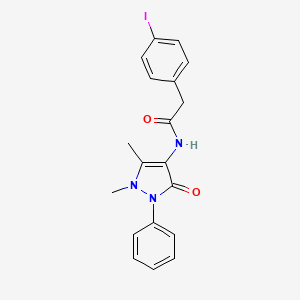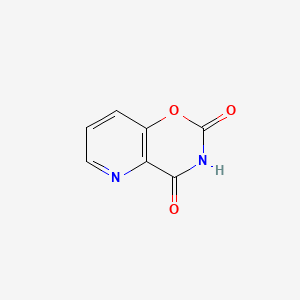
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2,6-dimethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2,6-dimethyl-, hydrochloride is a synthetic organic compound. It belongs to the class of benzoxazines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2,6-dimethyl-, hydrochloride typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol with an amine and formaldehyde under acidic or basic conditions.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the benzoxazine intermediate with a diethylaminoethyl halide.
Dimethylation: The final step includes the methylation of the benzoxazine ring at the desired positions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2,6-dimethyl-, hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2,6-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,4-Benzoxazin-3-one: The parent compound without the diethylaminoethyl and dimethyl substitutions.
2,3-Dihydro-4H-1,4-Benzoxazin-3-one: A similar compound with different substituents.
Other Benzoxazines: Compounds with variations in the benzoxazine ring or different substituents.
Uniqueness
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2,6-dimethyl-, hydrochloride is unique due to its specific substituents, which may confer distinct biological activities or chemical properties compared to other benzoxazines.
Propriétés
Numéro CAS |
57462-66-5 |
|---|---|
Formule moléculaire |
C16H25ClN2O2 |
Poids moléculaire |
312.83 g/mol |
Nom IUPAC |
2-(2,6-dimethyl-3-oxo-1,4-benzoxazin-4-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-5-17(6-2)9-10-18-14-11-12(3)7-8-15(14)20-13(4)16(18)19;/h7-8,11,13H,5-6,9-10H2,1-4H3;1H |
Clé InChI |
NAMSOPNNAZYEMZ-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCN1C2=C(C=CC(=C2)C)OC(C1=O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



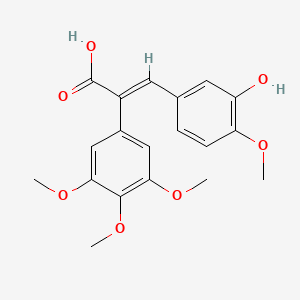
![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)
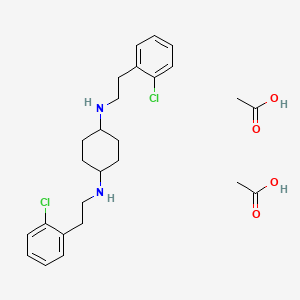
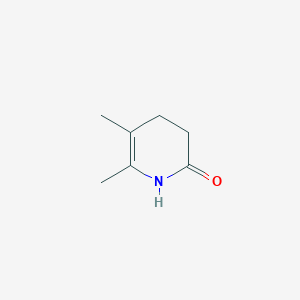

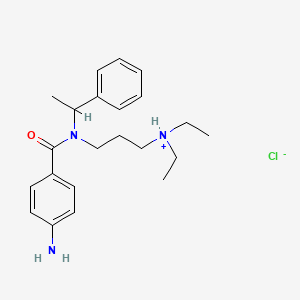
![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)
